molecular formula C22H15ClN4O4S B2976390 N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251669-61-0

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2976390
CAS No.: 1251669-61-0
M. Wt: 466.9
InChI Key: RDLQEABELDEDAM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of fluorophenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazoloquinoline core through cyclization reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, each with unique chemical and biological properties.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • 4-fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique combination of fluorophenyl and methylphenyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1251669-61-0

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3

InChI Key

RDLQEABELDEDAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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